![molecular formula C9H12N2O4 B5621803 ethyl (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate](/img/structure/B5621803.png)
ethyl (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate
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Description
Synthesis Analysis
The synthesis of ethyl (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate and related compounds often involves multi-component reactions, leveraging the efficiency of ultrasonic-assisted synthesis and the use of catalysts to improve yields and reduce reaction times. For instance, Darehkordi and Ghazi (2015) demonstrated the preparation of dihydropyrimidinone derivatives, key intermediates for the synthesis of related compounds, by a tri-component reaction utilizing modified montmorillonite nanostructure as a catalyst under ultrasonic irradiation, which provided excellent yields in short reaction times at room temperature (Darehkordi & Ghazi, 2015).
Molecular Structure Analysis
The molecular structure of ethyl (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate derivatives can be characterized by various spectroscopic techniques. Farghaly and Gomha (2011) utilized elemental analysis, IR, 1H-NMR, and mass spectral data to assign the structure of a novel synthesized compound, showcasing the detailed approach to understanding the molecular architecture of such derivatives (Farghaly & Gomha, 2011).
Chemical Reactions and Properties
The chemical reactivity of ethyl (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate allows for its involvement in the formation of various heterocyclic compounds. Kanno et al. (1991) described a method for synthesizing 2,3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives, indicating the compound's versatility in chemical transformations (Kanno et al., 1991).
Future Directions
The future directions for this compound could involve further exploration of its pharmacological properties, given that its structures include both a pyrimidine nucleus and a 4-amino-1,2,4-triazole moiety, which are present in biologically active compounds . Additionally, optimizing the synthesis process to increase yield could be another area of focus .
properties
IUPAC Name |
ethyl 2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-3-15-7(12)4-6-5(2)10-9(14)11-8(6)13/h3-4H2,1-2H3,(H2,10,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMASNSWTSSDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC(=O)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate |
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